3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Overview
Description
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, also known as MPAPA, is a novel and potent agonist of metabotropic glutamate receptor 2 (mGluR2). It was first synthesized in 2001 by scientists at Eli Lilly and Company. Since then, it has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Drug Development and Synthesis
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: is a compound that can be utilized in the synthesis of pharmaceutical drugs. Its structure, featuring both an amino and a carboxylic acid functional group, makes it a versatile building block for creating a variety of bioactive molecules. This compound can be used to develop new medications, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs .
Biochemical Research
In biochemical research, this compound serves as an important reagent for studying enzyme-substrate interactions. Due to its pyridine moiety, it can act as a mimic for nucleotide bases, aiding in the understanding of DNA replication and repair mechanisms. Researchers can use it to investigate the specificity and kinetics of enzymes that interact with pyridine-containing substrates .
Material Science
The methoxypyridine group of 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid can be used in material science for the development of novel polymers. These polymers could have potential applications in creating new materials with unique electrical or optical properties, useful in electronics and photonics .
Chemical Education
This compound is also valuable in chemical education, where it can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example of amino acid derivatives and can be used to teach students about stereochemistry and molecular interactions .
Analytical Chemistry
In analytical chemistry, 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid can be employed as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time can help in the calibration of instruments and in the identification of similar compounds in complex mixtures .
Agricultural Chemistry
Lastly, the compound’s potential use in agricultural chemistry should not be overlooked. It could be explored as a precursor for the synthesis of herbicides or pesticides. The pyridine ring, in particular, is a common motif in many agrochemicals, and its modification could lead to the development of new products with improved efficacy and safety profiles .
properties
IUPAC Name |
3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592375 | |
Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
773126-35-5 | |
Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.